molecular formula C22H40O3 B116826 3-Hexyl-6-undecyloxane-2,4-dione CAS No. 104801-95-8

3-Hexyl-6-undecyloxane-2,4-dione

Cat. No. B116826
M. Wt: 352.6 g/mol
InChI Key: TYBPYMSSRRRYRQ-UHFFFAOYSA-N
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Description

3-Hexyl-6-undecyloxane-2,4-dione, also known as HUOD, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. HUOD belongs to the family of diketones and has been shown to have various biochemical and physiological effects. In

Scientific Research Applications

Polymerization and Polymer Modification

Jing and Hillmyer (2008) reported on the synthesis of (6S)-3-Methylene-6-methyl-1,4-dioxane-2,5-dione from L-lactide, used as a dienophile for producing spiro[6-methyl-1,4-dioxane-2,5-dione-3,2'-bicyclo[2.2.1]hept[5]ene]. This compound was polymerized under various conditions, leading to high molecular weight polymers with improved toughness over PLA, indicating its potential in creating novel polymeric alloys (Jing & Hillmyer, 2008).

Synthesis and Organic Chemistry

Leisvuori et al. (2008) studied the reaction of l,6-Dioxaspiro[4,4]nonane-2,7-dione with alcohols, forming a linker useful in solid-phase synthesis of oligonucleotides. This showcases the compound's role in facilitating the synthesis of biologically significant molecules (Leisvuori et al., 2008).

Materials Chemistry

Chafiq et al. (2020) examined two new compounds, including a derivative of 1,4-dioxane, for their ability to inhibit mild steel corrosion in acidic solutions. Their findings suggest that these compounds, due to their specific molecular structures, can act as effective corrosion inhibitors (Chafiq et al., 2020).

Atmospheric Chemistry

Bethel, Arey, and Atkinson (2001) investigated the products of gas-phase reactions of OH radicals with 3-hexene-2,5-dione, a structurally related compound. Their research contributes to understanding the atmospheric behavior of unsaturated dicarbonyls, which are products of aromatic photochemical oxidation (Bethel, Arey, & Atkinson, 2001).

properties

IUPAC Name

3-hexyl-6-undecyloxane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H40O3/c1-3-5-7-9-10-11-12-13-14-16-19-18-21(23)20(22(24)25-19)17-15-8-6-4-2/h19-20H,3-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYBPYMSSRRRYRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC1CC(=O)C(C(=O)O1)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90564722
Record name 3-Hexyl-6-undecyloxane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90564722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hexyl-6-undecyloxane-2,4-dione

CAS RN

104801-95-8
Record name 3-Hexyl-6-undecyloxane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90564722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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